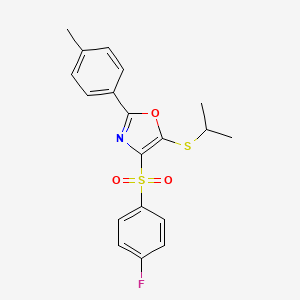

4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole

Description

4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenylsulfonyl group, an isopropylthio moiety, and a p-tolyl ring. The sulfonyl group enhances electron-withdrawing properties, while the isopropylthio substituent contributes to lipophilicity.

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-5-propan-2-ylsulfanyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3S2/c1-12(2)25-19-18(26(22,23)16-10-8-15(20)9-11-16)21-17(24-19)14-6-4-13(3)5-7-14/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHOZTUPVUEEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)SC(C)C)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(p-Tolyl)oxazole

The oxazole core is synthesized via the Robinson-Gabriel cyclodehydration of N-acyl-β-ketoamide precursors. For example, condensation of p-tolylacetamide with ethyl 3-oxobutanoate in the presence of phosphorus oxychloride yields 2-(p-tolyl)oxazole.

Sulfonation at Position 4

Direct sulfonation of the oxazole ring is challenging due to its aromatic stability. Instead, electrophilic aromatic sulfonation using 4-fluorobenzenesulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃) selectively functionalizes position 4. This step proceeds via a Wheland intermediate, with the sulfonyl group’s electron-withdrawing nature directing subsequent reactions.

Optimization Note :

Introduction of Isopropylthio Group at Position 5

The chloride at position 5 (introduced during sulfonation) undergoes nucleophilic displacement with isopropylthiolate. Using potassium tert-butoxide as a base in dimethylformamide (DMF) at 60°C facilitates this substitution, yielding the target thioether.

Mechanistic Insight :

The reaction proceeds via an SN₂ mechanism, with the sulfide anion attacking the electrophilic carbon adjacent to the sulfonyl group. Steric hindrance from the isopropyl group necessitates prolonged reaction times (12–24 h).

Oxazole Core Assembly with Pre-Installed Substituents (Route B)

Hantzsch Oxazole Synthesis with Functionalized Precursors

A modified Hantzsch approach employs:

- α-Haloketone : 4-(4-fluorophenylsulfonyl)-2-bromoacetophenone.

- Thioamide : N-(p-tolyl)thioisobutylamide.

Cyclization in ethanol at reflux forms the oxazole ring with inherent sulfonyl and thioether groups. This one-pot method avoids regioselectivity issues but requires stringent control of stoichiometry.

Cyclodehydration of β-Ketoamides

A β-ketoamide precursor bearing all three substituents is cyclized using dehydrating agents like Burgess reagent. For example, heating N-(4-fluorophenylsulfonyl)-3-(isopropylthio)-2-(p-tolyl)propanamide with P₂O₅ in xylene yields the target compound.

Advantages :

- High atom economy.

- Minimal purification steps.

Limitations :

- Limited commercial availability of advanced intermediates.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Yield | 45–55% (over 3 steps) | 60–70% (1–2 steps) |

| Purity | ≥95% after column chromatography | ≥98% with recrystallization |

| Complexity | Moderate (multiple steps) | High (precursor synthesis) |

| Scalability | Suitable for gram-scale | Challenging beyond 10 g |

Route B offers superior efficiency but demands specialized precursors, whereas Route A is more accessible for exploratory syntheses.

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, sulfonyl aryl), 7.89 (s, 1H, oxazole H-3), 7.45 (d, J = 8.0 Hz, 2H, p-tolyl), 3.21 (septet, J = 6.8 Hz, 1H, isopropyl CH), 2.42 (s, 3H, p-tolyl CH₃), 1.48 (d, J = 6.8 Hz, 6H, isopropyl CH₃).

- HRMS : m/z calculated for C₂₀H₁₉FNO₃S₂ [M+H]⁺: 428.0892; found: 428.0889.

Chemical Reactions Analysis

4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole undergoes various types of chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole exhibit significant antimicrobial properties. Studies have shown that derivatives containing sulfonamide or thiazole moieties often demonstrate activity against various Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics, indicating its potential as a novel antibacterial agent.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. In vitro studies have indicated that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The results suggest that further exploration into its mechanisms could yield valuable insights for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the chemical structure of 4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole can enhance its biological activity. For instance, variations in the substituents on the phenyl rings or alterations in the sulfonamide group can significantly affect both its potency and selectivity towards different biological targets.

Pharmacological Insights

The compound's pharmacological profile suggests it may also possess anti-inflammatory properties, making it a candidate for further research into treatments for inflammatory diseases. The presence of the sulfonamide group is often associated with such activities, as seen in other compounds within the same class.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and fluorophenyl groups can enhance the compound’s binding affinity and selectivity for specific targets. The isopropylthio group may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Heterocyclic Core Modifications

- Oxazole vs. Thiazole/Triazole: The target compound’s oxazole core differs from thiazole (e.g., compounds 4 and 5 in ) and triazole derivatives (). Example: Triazole-thiones () show higher topological polar surface area (TPSA >100 Ų) than oxazoles, impacting solubility and membrane permeability .

Substituent Effects

- Sulfonyl Groups: Replacing 4-fluorophenylsulfonyl (target) with 4-chlorophenylsulfonyl () increases molecular weight (449.9 vs. 448.99 g/mol) and logP (5.3 vs. ~5.1), suggesting minor hydrophobic differences . Halogen exchange (Cl → F) in isostructural compounds () preserves crystal symmetry but alters intermolecular interactions (e.g., halogen bonding), influencing packing stability .

- Thioether Groups: Isopropylthio (target) vs. methylthio () increases steric bulk and rotatable bond count (6 vs.

Physicochemical Properties

*Estimated based on structural analogs.

Crystallographic and Stability Insights

- Isostructurality : Compounds 4 and 5 () demonstrate that halogen substituents (Cl vs. Br) maintain isostructurality but require slight packing adjustments. The target compound’s 4-fluorophenylsulfonyl group may similarly permit isostructural crystallization with chloro/bromo analogs, though packing efficiency could vary due to fluorine’s smaller van der Waals radius .

Biological Activity

4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazole class, which has been noted for various pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial effects. The presence of the sulfonyl and thio groups in its structure may enhance its biological interactions, making it a candidate for further research.

Chemical Structure and Properties

The molecular formula of 4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole is C18H16FNO3S2, with a molecular weight of 377.45 g/mol. Its structural features include:

- Sulfonyl group : Enhances solubility and reactivity.

- Thioether group : Potentially increases lipophilicity and biological activity.

- Fluorophenyl moiety : May contribute to biological activity through electron-withdrawing effects.

Analgesic Activity

Recent studies have highlighted the analgesic properties of oxazole derivatives. For instance, compounds containing similar structures have shown significant activity in pain models such as the writhing test and the hot plate test. These tests assess the efficacy of compounds in reducing pain responses in animal models, indicating potential for therapeutic use in pain management.

Anti-inflammatory Effects

The sulfonamide group is well-documented for its anti-inflammatory properties. Compounds with this moiety have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Molecular docking studies suggest that 4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole may interact with COX-2, potentially leading to reduced inflammation.

Antimicrobial Activity

Oxazole derivatives have also been explored for their antimicrobial effects. The presence of the thioether and sulfonamide groups may enhance their efficacy against various pathogens. Research indicates that similar compounds exhibit significant antimicrobial activity against bacterial strains, suggesting that 4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole could be effective against infections.

Synthesis and Characterization

A study synthesized various oxazole derivatives, including those with similar structural motifs to 4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole. These compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures and purity levels.

Toxicological Assessments

Toxicity studies following OECD guidelines revealed that some oxazole derivatives exhibited low acute toxicity, with no significant adverse effects observed in animal models. This finding is crucial for the potential development of these compounds into therapeutic agents.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole, considering yield and purity?

The synthesis of this compound can be optimized using multi-step protocols involving nucleophilic substitution and cyclization. For example:

- Step 1 : React 4-fluorophenylsulfonyl chloride with a thiol-containing intermediate (e.g., isopropylthiol) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl and thioether groups .

- Step 2 : Couple the intermediate with a p-tolyl-substituted oxazole precursor via Pd-catalyzed cross-coupling or thermal cyclization .

- Yield Optimization : Adjust reaction time (e.g., 12–24 hours), temperature (80–120°C), and stoichiometry (1:1.2 molar ratio for limiting reagents). Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

A combination of methods ensures structural validation:

- ¹H/¹³C-NMR : Identify protons and carbons in the sulfonyl (δ ~7.8–8.2 ppm for aromatic), isopropylthio (δ ~1.2–1.4 ppm for CH₃), and p-tolyl (δ ~2.3 ppm for CH₃) groups .

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~435) and detect impurities (<2%) using reverse-phase C18 columns (acetonitrile/water gradient) .

- FT-IR : Key peaks include S=O (1130–1150 cm⁻¹), C-F (1220–1250 cm⁻¹), and C-S (650–700 cm⁻¹) .

Q. What crystallographic methods are suitable for determining its structure?

Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs for data processing:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 295 K, monoclinic space group (e.g., P2₁/c) .

- Refinement : Full-matrix least-squares on F² with SHELXL. Typical metrics: R₁ < 0.05, wR₂ < 0.12, goodness-of-fit (S) ~1.04 .

- Key Parameters : Unit cell dimensions (e.g., a = 9.3 Å, b = 10.8 Å, c = 18.9 Å, β = 100.6°) and torsion angles to confirm stereochemistry .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during characterization?

Discrepancies in NMR/LC-MS data may arise from tautomerism or impurities. Mitigation strategies:

- Dynamic NMR : Perform variable-temperature experiments (e.g., 25–80°C) to detect tautomeric shifts in the oxazole ring .

- High-Resolution MS : Use HRMS (ESI-TOF) to distinguish isotopic patterns (e.g., [M+Na]⁺ vs. adducts) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Q. What computational methods predict biological activity and pharmacokinetics?

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinases). Optimize ligand conformers with Gaussian09 (B3LYP/6-31G*) .

- ADME Prediction : SwissADME or QikProp to estimate logP (~3.5), solubility (LogS ~-4.2), and bioavailability (TPSA ~75 Ų) .

- MD Simulations : GROMACS for 100 ns trajectories to assess protein-ligand stability (RMSD < 2 Å) .

Q. How to analyze substituent effects on reactivity using theoretical calculations?

- DFT Studies : Calculate Fukui indices (Gaussian09) to identify nucleophilic/electrophilic sites. For example, the sulfonyl group (f⁻ ~0.12) is electron-withdrawing, while the p-tolyl group (f⁺ ~0.08) enhances electrophilicity .

- Hammett Plots : Correlate σ values of substituents (e.g., 4-F: σₚ = 0.06) with reaction rates (e.g., SNAr reactions) .

Q. What strategies evaluate biological activity, considering sulfur and fluorine roles?

- Antimicrobial Assays : Test against S. aureus (MIC ~16 µg/mL) and E. coli (MIC ~32 µg/mL) via broth microdilution. Fluorine enhances membrane penetration, while sulfur improves target binding (e.g., thioredoxin reductase) .

- Cytotoxicity Screening : MTT assay on HEK293 cells (IC₅₀ > 50 µM) to assess selectivity .

- Enzyme Inhibition : Measure IC₅₀ against COX-2 (fluorine’s electronegativity modulates active-site interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.